molecular formula C5H5NO3 B13949808 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 369596-63-4

3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B13949808
CAS No.: 369596-63-4
M. Wt: 127.10 g/mol
InChI Key: XPYOEDHOQKQPQE-UHFFFAOYSA-N
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Description

3-Oxa-1-azabicyclo[320]heptane-2,4-dione is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system

Preparation Methods

The synthesis of 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione typically involves the conversion of 4-iodomethylazetidin-2-one through sequential treatment with glyoxylic acid esters and sodium hydride . This method allows for the formation of the desired bicyclic structure with high specificity. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Properties

CAS No.

369596-63-4

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

3-oxa-1-azabicyclo[3.2.0]heptane-2,4-dione

InChI

InChI=1S/C5H5NO3/c7-4-3-1-2-6(3)5(8)9-4/h3H,1-2H2

InChI Key

XPYOEDHOQKQPQE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C1C(=O)OC2=O

Origin of Product

United States

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